![molecular formula C23H20N2O3 B2623416 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide CAS No. 923211-40-9](/img/structure/B2623416.png)
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide
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Overview
Description
The compound “2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide” is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-dione derivatives are known to exhibit high chemosensor selectivity in the determination of anions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[de]isoquinoline-1,3-dione system is a heterocyclic aromatic organic compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the free amino groups in similar compounds have been further functionalized to form imines, amines, thioureas, and hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Isoquinoline, a structural isomer of quinoline, is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor .properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-13-10-14(2)21(15(3)11-13)24-19(26)12-25-22(27)17-8-4-6-16-7-5-9-18(20(16)17)23(25)28/h4-11H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHOVXTZMASIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide |
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